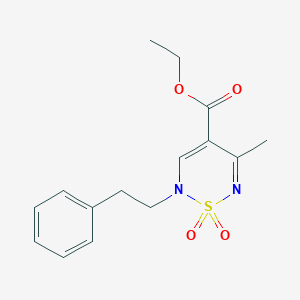![molecular formula C19H18N2O3S2 B6476907 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 2640972-22-9](/img/structure/B6476907.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide, commonly referred to as BTE, is an organic compound often used in laboratory settings. BTE is a versatile molecule that has been used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. BTE is a relatively new molecule, first discovered in the early 2000s, and its properties have made it an increasingly popular choice for laboratory experiments.
科学研究应用
BTE has been used in a variety of scientific research applications. In material science, BTE has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices. In drug discovery, BTE has been used to synthesize a variety of novel compounds with potential therapeutic applications. In biochemistry, BTE has been used to study the interactions between proteins and small molecules. BTE has also been used in the synthesis of nanomaterials for use in biomedical imaging and drug delivery.
作用机制
The mechanism of action of BTE is not fully understood. However, it is believed that BTE interacts with proteins through hydrogen bonding and pi-stacking interactions. It is also believed that BTE can interact with small molecules through a variety of mechanisms, including hydrophobic interactions, hydrogen bonding, and pi-stacking.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTE have not been extensively studied. However, it has been shown to have a variety of effects on proteins, including the inhibition of protein-protein interactions and the modulation of protein structure. BTE has also been shown to interact with small molecules, including hormones and neurotransmitters, and to modulate their activity.
实验室实验的优点和局限性
The primary advantage of using BTE in laboratory experiments is its versatility. BTE can be used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. Additionally, BTE is relatively easy to synthesize and is relatively stable in aqueous solution. The primary limitation of using BTE in laboratory experiments is its lack of specificity. BTE can interact with a variety of proteins and small molecules, and its effects may not be specific to a particular target.
未来方向
There are a number of potential future directions for research on BTE. One possibility is to develop more specific and selective molecules for use in drug discovery. Additionally, further research could be done to determine the mechanism of action of BTE and to develop more efficient and cost-effective synthesis methods. Additionally, further research could be done to determine the biochemical and physiological effects of BTE and to develop more efficient and cost-effective methods for its use in biomedical imaging and drug delivery. Finally, further research could be done to develop new applications for BTE, such as in the development of novel materials and nanomaterials.
合成方法
BTE can be synthesized using a variety of methods, including the Suzuki coupling reaction. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is typically carried out in aqueous solution at room temperature. Other methods for synthesizing BTE include the Stille cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
属性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOYYNEYMCIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B6476834.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)
![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)
![2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476872.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)
![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)
![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)